Product packaging for 2-(1H-indazol-5-yl)acetonitrile(Cat. No.:CAS No. 1000543-14-5)

2-(1H-indazol-5-yl)acetonitrile

Cat. No.: B2369022
CAS No.: 1000543-14-5
M. Wt: 157.176
InChI Key: GQRRKEBZJBTOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1H-Indazol-5-yl)acetonitrile (CAS 1000543-14-5) is a high-purity nitrile-functionalized indazole derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. The indazole core is a privileged scaffold in drug discovery, known for its ability to interact with diverse biological targets . This compound features a reactive acetonitrile group at the 5-position of the 1H-indazole ring, which provides a synthetic handle for further elaboration into more complex structures, such as acetic acid derivatives or heterocyclic fused systems . Researchers value this reagent for the design and synthesis of novel bioactive molecules. Recent studies highlight the significance of indazole-based compounds in developing potent inhibitors, such as Polo-like kinase 4 (PLK4) inhibitors investigated for their anticancer potential . The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form in most synthetic and biological systems . This product is intended for research purposes in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or human use. Please refer to the available safety data sheets for proper handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3 B2369022 2-(1H-indazol-5-yl)acetonitrile CAS No. 1000543-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-indazol-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-4-3-7-1-2-9-8(5-7)6-11-12-9/h1-2,5-6H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRRKEBZJBTOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC#N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000543-14-5
Record name 2-(1H-indazol-5-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 1h Indazol 5 Yl Acetonitrile

Established Synthetic Routes to 2-(1H-Indazol-5-yl)acetonitrile

Established methods for the synthesis of this compound typically involve a multi-step sequence, beginning with the formation of a substituted indazole ring, which is then functionalized to introduce the acetonitrile (B52724) moiety.

Key Precursors and Starting Materials in this compound Synthesis

The synthesis of the indazole ring system often commences from readily available starting materials. Common precursors for the indazole core include substituted anilines and benzaldehydes. For instance, the synthesis of 5-bromo-1H-indazole, a crucial intermediate, can be achieved from 4-bromo-2-methylaniline (B145978) through a diazotization and cyclization sequence. Another approach involves the reaction of 5-bromo-2-fluorobenzaldehyde (B134332) with hydrazine.

Once the 5-substituted indazole is obtained, further transformations are necessary to introduce the cyanomethyl group. Key precursors for this step can include:

5-(Halomethyl)-1H-indazoles: These compounds, such as 5-(chloromethyl)-1H-indazole or 5-(bromomethyl)-1H-indazole, can undergo nucleophilic substitution with a cyanide source, like sodium cyanide or potassium cyanide, to yield the desired product. This is a common and straightforward method for introducing the cyanomethyl group.

5-Amino-1H-indazole: This precursor can be converted to the corresponding diazonium salt, which can then undergo a Sandmeyer reaction with a cyanide reagent, typically copper(I) cyanide, to install the cyano group. orgsyn.orgrawpeg.comresearchgate.net While a classic method for introducing nitriles to aromatic rings, it requires careful control of the diazotization and cyanation steps.

5-Halo-1H-indazoles: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed. wikipedia.orgorganic-chemistry.orglibretexts.org For example, a 5-halo-1H-indazole could be coupled with a protected acetylene, followed by a series of steps to convert the alkyne to a cyanomethyl group.

A summary of potential precursors and their conversion to this compound is presented in the table below.

PrecursorReagents and Conditions for Cyanomethylation
5-(Chloromethyl)-1H-indazoleSodium cyanide (NaCN) or Potassium cyanide (KCN) in a suitable solvent (e.g., DMSO, DMF)
5-Amino-1H-indazole1. Sodium nitrite (B80452) (NaNO2), acid (e.g., HCl) to form diazonium salt. 2. Copper(I) cyanide (CuCN) (Sandmeyer reaction)
5-Bromo-1H-indazolePalladium catalyst (e.g., Pd(PPh3)4), cyanide source (e.g., Zn(CN)2), and appropriate ligands and base.

Mechanistic Insights into the Formation of this compound

The mechanism of formation of this compound is dependent on the chosen synthetic route.

In the case of using a 5-(halomethyl)-1H-indazole , the reaction proceeds through a standard SN2 (bimolecular nucleophilic substitution) mechanism. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the halomethyl group, displacing the halide ion (e.g., Cl⁻, Br⁻) and forming the new carbon-carbon bond of the acetonitrile moiety.

When employing the Sandmeyer reaction with 5-amino-1H-indazole, the mechanism is more complex and involves radical intermediates. orgsyn.org The process begins with the diazotization of the amino group to form a diazonium salt. This salt then undergoes a single-electron transfer from the copper(I) catalyst, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then reacts with the cyanide ligand from the copper complex to form the final product, regenerating the copper(I) catalyst.

For palladium-catalyzed cyanation of a 5-halo-1H-indazole, the catalytic cycle typically involves oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with a cyanide source (like zinc cyanide) or direct cyanation, and finally reductive elimination to yield the aryl nitrile and regenerate the palladium(0) catalyst.

Novel Approaches and Optimized Synthetic Strategies for this compound

Recent research has focused on developing more efficient, sustainable, and safer methods for the synthesis of indazole derivatives, including this compound.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to reduce environmental impact and improve safety. researchgate.netmdpi.com Key areas of focus include the use of greener solvents, catalysts, and reaction conditions.

For the synthesis of indazoles, researchers have explored the use of more environmentally benign solvents such as water, ethanol, or dimethyl sulfoxide (B87167) (DMSO) in place of more hazardous chlorinated solvents. nih.gov The use of solid-supported catalysts or phase-transfer catalysts can also contribute to greener processes by simplifying purification and enabling catalyst recycling. rug.nl

Green Chemistry Metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor are used to evaluate the "greenness" of a synthetic route. mdpi.comtudelft.nl A higher atom economy and lower PMI and E-Factor indicate a more efficient and less wasteful process. While specific green chemistry metrics for the synthesis of this compound are not widely reported, the general trend in pharmaceutical process chemistry is to optimize routes to minimize waste and improve efficiency. rug.nl

Catalytic Methodologies for the Efficient Production of this compound

Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased efficiency and selectivity. For the synthesis of this compound and related compounds, various catalytic methods have been investigated.

Palladium-catalyzed cross-coupling reactions are well-established for forming C-C bonds and can be applied to the cyanation of 5-halo-1H-indazoles. orgsyn.org The choice of ligand is critical for achieving high yields and turnover numbers.

Copper-catalyzed reactions are also prominent, particularly in the Sandmeyer reaction and other cyanation methods. nih.gov

Visible-light photocatalysis has emerged as a novel and green approach for C-H functionalization. A recent study demonstrated the direct C3-H cyanomethylation of 2H-indazoles using a photocatalyst and bromoacetonitrile (B46782) as the cyanomethyl radical source. nih.govthieme-connect.deacs.org While this method targets the C3 position, further research could adapt this strategy for the functionalization of the C5 position of the indazole ring.

The following table summarizes some catalytic approaches relevant to the synthesis of indazole derivatives.

Catalytic MethodCatalyst SystemApplication
Palladium-Catalyzed CyanationPd(OAc)2, ligands (e.g., dppf)Cyanation of aryl halides
Sandmeyer ReactionCopper(I) salts (e.g., CuCN)Conversion of diazonium salts to nitriles nih.gov
Visible-Light PhotocatalysisIridium or other photocatalystsC-H functionalization nih.govthieme-connect.deacs.org

Scale-Up Considerations and Process Chemistry for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process chemistry and engineering factors. Key aspects include:

Process optimization: Each reaction step needs to be optimized for parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize by-product formation.

Safety: The handling of potentially hazardous reagents, such as cyanides, requires strict safety protocols and engineering controls in an industrial setting. The thermal stability of intermediates and reaction mixtures must also be assessed.

Purification: Efficient and scalable purification methods, such as crystallization or chromatography, are necessary to obtain the final product with the required purity.

Waste management: The environmental impact of the process must be minimized by developing strategies for waste treatment and solvent recycling.

While specific industrial-scale synthesis details for this compound are not publicly available, the general principles of process chemistry for active pharmaceutical ingredient (API) synthesis would apply. This includes rigorous process development, validation, and adherence to Good Manufacturing Practices (GMP).

Chemical Reactivity and Transformations of 2 1h Indazol 5 Yl Acetonitrile

Reactions at the Acetonitrile (B52724) Moiety of 2-(1H-Indazol-5-yl)acetonitrile

The acetonitrile group (-CH₂CN) is a reactive functional group that can undergo hydrolysis, cycloaddition, and nucleophilic addition reactions. These transformations provide pathways to introduce new functional groups such as carboxylic acids, amides, and amines, or to construct new heterocyclic rings.

Nitrile Hydrolysis and Derivatization to Amides and Carboxylic Acids

The nitrile functionality of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding amide or carboxylic acid. The reaction proceeds in two stages: initial hydration of the nitrile to form an amide intermediate, followed by further hydrolysis of the amide to a carboxylic acid. nih.gov

Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid. The reaction first produces 2-(1H-indazol-5-yl)acetamide, which upon further heating in the acidic medium, hydrolyzes to 2-(1H-indazol-5-yl)acetic acid and an ammonium (B1175870) salt. nih.govbeilstein-journals.org

Basic hydrolysis involves heating the nitrile with an aqueous alkali solution, such as sodium hydroxide. This initially forms 2-(1H-indazol-5-yl)acetamide. Continued reaction leads to the formation of the sodium salt of the carboxylic acid (sodium 2-(1H-indazol-5-yl)acetate) and ammonia (B1221849) gas. nih.gov The free carboxylic acid can then be obtained by acidifying the final solution. nih.gov In some cases, hydration of the nitrile group can occur as a side reaction under conditions used for other transformations, such as bromination in concentrated sulfuric acid. nih.gov

Table 1: Hydrolysis Products of this compound

Starting MaterialReagents and ConditionsIntermediate ProductFinal Product
This compoundH₂O, H⁺ (e.g., HCl), Heat2-(1H-Indazol-5-yl)acetamide2-(1H-Indazol-5-yl)acetic acid
This compound1. NaOH (aq), Heat; 2. H₃O⁺2-(1H-Indazol-5-yl)acetamide2-(1H-Indazol-5-yl)acetic acid

Cycloaddition Reactions Involving the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, most notably [3+2] cycloadditions, to form five-membered heterocyclic rings. researchgate.net A prominent example is the reaction with azides to form tetrazoles. This reaction, often catalyzed by Lewis acids or conducted under neutral conditions, is a highly efficient method for synthesizing 5-substituted-1H-tetrazoles. nih.govorganic-chemistry.org

The reaction of this compound with an azide (B81097) source, such as sodium azide (NaN₃), in the presence of a catalyst like zinc chloride or an ammonium salt, would yield 5-(1H-indazol-5-ylmethyl)-1H-tetrazole. The mechanism involves the activation of the nitrile by the catalyst, followed by the nucleophilic attack of the azide ion and subsequent cyclization. youtube.com This transformation is valuable as the tetrazole ring is considered a bioisostere of the carboxylic acid group in medicinal chemistry. youtube.com Other 1,3-dipoles, such as nitrile ylides and nitrileimines, can also undergo [3+2] cycloaddition with nitriles to afford various nitrogen-containing heterocycles like dihydropyrroles or pyrazoles. beilstein-journals.orgnih.govrsc.org

Table 2: [3+2] Cycloaddition of this compound

Reactant1,3-Dipole SourceCatalyst/ConditionsProduct
This compoundSodium Azide (NaN₃)ZnCl₂, water, heat5-((1H-Indazol-5-yl)methyl)-1H-tetrazole

Nucleophilic Additions to the Nitrile Group and Subsequent Transformations

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles, such as organometallic reagents and hydride donors.

Addition of Grignard reagents (RMgX) to this compound results in the formation of an intermediate imine salt. masterorganicchemistry.comorganic-chemistry.org Subsequent hydrolysis of this intermediate with aqueous acid does not yield an amine but rather a ketone, as the imine is readily converted to a carbonyl group. masterorganicchemistry.com This two-step sequence provides a route to synthesize ketones where a new carbon-carbon bond is formed, such as 1-(1H-indazol-5-yl)alkan-2-one. masterorganicchemistry.comlibretexts.org

Reduction of the nitrile group can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon. youtube.com Subsequent workup with water protonates the resulting diamino-metal complex to furnish the corresponding primary amine, 2-(1H-indazol-5-yl)ethan-1-amine. This transformation is a standard method for converting nitriles to primary amines. youtube.com

Table 3: Nucleophilic Addition Products of this compound

ReagentConditionsIntermediateFinal ProductProduct Class
Grignard Reagent (RMgX)1. Diethyl ether/THF; 2. H₃O⁺Imine1-(1H-Indazol-5-yl)alkan-2-oneKetone
Lithium Aluminum Hydride (LiAlH₄)1. Diethyl ether/THF; 2. H₂ODiaminoaluminate complex2-(1H-Indazol-5-yl)ethan-1-aminePrimary Amine

Reactions at the Indazole Core of this compound

The indazole ring is an aromatic system that can undergo reactions typical of heteroaromatic compounds, including electrophilic substitution on the ring carbons and alkylation or acylation at the ring nitrogens.

Electrophilic Aromatic Substitution on the Indazole Ring System

Indazoles undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. wikipedia.org The position of substitution is directed by the existing substituents and the inherent electronic properties of the fused ring system. For unsubstituted 1H-indazole, electrophilic attack preferentially occurs at the C3 position of the pyrazole (B372694) ring due to its higher electron density. chim.it

Table 4: Potential Electrophilic Aromatic Substitution Products

ReactionReagentPotential Product(s)
NitrationHNO₃/H₂SO₄2-(3-Nitro-1H-indazol-5-yl)acetonitrile and/or other isomers (e.g., 4-nitro, 6-nitro)
BrominationNBS or Br₂2-(3-Bromo-1H-indazol-5-yl)acetonitrile and/or other isomers (e.g., 4-bromo, 7-bromo)
IodinationI₂, KOH/DMF2-(3-Iodo-1H-indazol-5-yl)acetonitrile

N-Alkylation and N-Acylation Reactions of the Indazole Nitrogen Atoms

The presence of two nitrogen atoms in the pyrazole ring of indazole allows for N-alkylation and N-acylation reactions. The reaction of 1H-indazoles with alkylating or acylating agents typically yields a mixture of N-1 and N-2 substituted regioisomers. beilstein-journals.org The ratio of these products is highly dependent on several factors, including the nature of the substituent on the indazole ring, the electrophile used, the base, and the solvent. beilstein-journals.orgbeilstein-journals.org

For this compound, treatment with an alkyl halide (e.g., methyl iodide) or an acyl chloride (e.g., acetyl chloride) in the presence of a base (e.g., NaH, K₂CO₃) would produce a mixture of 2-(1-alkyl/acyl-1H-indazol-5-yl)acetonitrile and 2-(2-alkyl/acyl-2H-indazol-5-yl)acetonitrile. Generally, the use of sodium hydride in THF tends to favor the formation of the N-1 isomer, which is often the thermodynamically more stable product. beilstein-journals.org However, steric and electronic effects of substituents can significantly alter this selectivity. beilstein-journals.org For instance, electron-withdrawing groups at certain positions can favor the formation of the N-2 product. beilstein-journals.org N-acylation can also be achieved using acetonitrile itself as the acetylating agent under specific catalytic conditions. nih.govresearchgate.net

Table 5: N-Alkylation and N-Acylation of this compound

ReagentBase/SolventN-1 ProductN-2 Product
Methyl Iodide (CH₃I)NaH / THF2-(1-Methyl-1H-indazol-5-yl)acetonitrile2-(2-Methyl-1H-indazol-5-yl)acetonitrile
Benzyl Bromide (BnBr)K₂CO₃ / DMF2-(1-Benzyl-1H-indazol-5-yl)acetonitrile2-(2-Benzyl-1H-indazol-5-yl)acetonitrile
Acetyl Chloride (AcCl)Et₃N / DCM1-(5-(Cyanomethyl)-1H-indazol-1-yl)ethan-1-one1-(5-(Cyanomethyl)-2H-indazol-2-yl)ethan-1-one

Metal-Catalyzed Cross-Coupling Reactions at Substituted Positions of the Indazole Ring

The indazole ring system is amenable to various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically require the pre-functionalization of the indazole ring with a halide (e.g., bromo or iodo) or a triflate group to serve as the electrophilic partner in the catalytic cycle. While specific examples for this compound are not extensively documented, the reactivity of analogous indazole and indole (B1671886) systems provides a strong basis for predicting its behavior in such transformations.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are particularly prominent. wiley.comwiley.com For instance, a chloro-substituted analogue, 2-(5-chloro-1H-indol-3-yl)acetonitrile, readily undergoes Suzuki coupling to replace the chlorine atom with various aryl or heteroaryl groups. A similar transformation is anticipated for a halogenated derivative of this compound.

Table 1: Plausible Metal-Catalyzed Cross-Coupling Reactions on a Halogenated this compound Precursor

Reaction NameCatalyst/Ligand System (Example)ReactantProduct
Suzuki-Miyaura CouplingPd(PPh₃)₄ / K₂CO₃Arylboronic acid5-Aryl-2-(1H-indazol-5-yl)acetonitrile
Buchwald-Hartwig AminationPd₂(dba)₃ / Xantphos / Cs₂CO₃Primary or secondary amine5-Amino-2-(1H-indazol-5-yl)acetonitrile

It is important to note that the regioselectivity of these reactions, particularly N-arylation versus C-arylation, can be influenced by the choice of catalyst, ligands, and reaction conditions.

Derivatization Strategies for this compound Analogues

The development of derivatives of this compound can be achieved through several strategic approaches, including substitution on the indazole ring, modification of the acetonitrile side chain, and the construction of new heterocyclic rings.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound can be approached by either starting with an already substituted indazole core or by functionalizing the parent molecule. As discussed in the previous section, metal-catalyzed cross-coupling reactions on a halogenated precursor represent a viable route to introduce a wide range of substituents at various positions of the indazole ring.

Furthermore, electrophilic substitution reactions on the indazole ring, such as nitration or halogenation, could provide intermediates for further derivatization, although the regioselectivity of such reactions would need to be carefully controlled.

Modification of the Acetonitrile Side Chain

The acetonitrile side chain of this compound offers several avenues for chemical modification. The nitrile group itself is a versatile functional group that can be transformed into other moieties.

Reduction: The nitrile group can be readily reduced to a primary amine, yielding 2-(1H-indazol-5-yl)ethanamine. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄). The resulting primary amine can then serve as a handle for further functionalization, such as acylation or alkylation.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 2-(1H-indazol-5-yl)acetic acid, or the amide intermediate, 2-(1H-indazol-5-yl)acetamide. These derivatives open up possibilities for esterification and amidation reactions.

Reactions of the Active Methylene (B1212753) Group: The methylene group adjacent to the nitrile and the indazole ring is activated and can be deprotonated by a suitable base to form a carbanion. This nucleophilic carbon can then participate in various carbon-carbon bond-forming reactions, such as alkylation and condensation reactions. ntnu.no

Table 2: Potential Modifications of the Acetonitrile Side Chain

Reaction TypeReagents (Example)Product
ReductionLiAlH₄2-(1H-Indazol-5-yl)ethanamine
Acidic HydrolysisConcentrated HCl2-(1H-Indazol-5-yl)acetic acid
Basic Hydrolysis (to amide)NaOH / H₂O₂2-(1H-Indazol-5-yl)acetamide

Heterocyclic Ring Annulation Utilizing the this compound Scaffold

The inherent reactivity of both the indazole ring and the acetonitrile side chain can be exploited to construct fused heterocyclic systems. The nitrile group is a common precursor for the formation of various nitrogen-containing heterocycles.

For instance, the nitrile group can react with azides in a [3+2] cycloaddition reaction to form a tetrazole ring. This transformation would lead to the formation of 5-((1H-indazol-5-yl)methyl)-1H-tetrazole.

Computational and Theoretical Chemistry Studies of 2 1h Indazol 5 Yl Acetonitrile

Electronic Structure and Molecular Orbital Analysis of 2-(1H-indazol-5-yl)acetonitrile

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Molecular Orbital (MO) theory is a cornerstone of understanding this structure, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

In a theoretical study on a series of 3-carboxamide indazole derivatives, Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level were used to determine their HOMO and LUMO energies. nih.gov For these related compounds, the HOMO and LUMO distributions were found to span almost the entire molecule. nih.gov It is reasonable to expect a similar distribution for this compound, with the indazole ring system and the acetonitrile (B52724) group both contributing to the frontier orbitals.

A study on alkyl nitroindazole and aryl acetonitrile derivatives using the B3LYP/6-311G(d,p) level of theory calculated global quantum descriptors. jmaterenvironsci.com For aryl acetonitrile derivatives, which are structurally related to the subject compound, the HOMO energies were found to be indicative of their nucleophilic character. jmaterenvironsci.com The presence of the electron-withdrawing nitrile group and the aromatic indazole ring in this compound will influence its electronic properties. The lone pairs on the nitrogen atoms of the indazole ring are expected to contribute significantly to the HOMO, making them potential sites for electrophilic attack.

To illustrate the type of data obtained from such analyses, a hypothetical table of electronic properties for this compound, based on typical values for similar heterocyclic compounds, is presented below.

PropertyHypothetical ValueSignificance
HOMO Energy -6.5 eVIndicates the energy of the highest energy electrons available to participate in a reaction. A higher value suggests greater electron-donating ability.
LUMO Energy -1.2 eVRepresents the energy of the lowest energy unoccupied orbital. A lower value indicates a greater ability to accept electrons.
HOMO-LUMO Gap 5.3 eVA larger gap generally implies greater kinetic stability and lower chemical reactivity.
Dipole Moment 3.5 DA measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Note: The values in this table are illustrative and not based on actual experimental or calculated data for this compound.

Conformational Analysis and Tautomerism Studies of this compound

The three-dimensional structure and the potential for different isomeric forms are critical for understanding a molecule's biological activity. Conformational analysis of this compound would primarily focus on the rotation around the single bond connecting the acetonitrile group to the indazole ring. This rotation would likely have a low energy barrier, leading to a range of accessible conformations in solution.

Tautomerism is another important consideration for indazole derivatives. The indazole ring can exist in two main tautomeric forms: 1H-indazole and 2H-indazole. Theoretical calculations have been employed to determine the relative stabilities of these tautomers for various indazole derivatives. For the parent indazole molecule, the 1H-tautomer is generally found to be more stable than the 2H-tautomer. nih.gov A study on the reaction of NH-indazoles with formaldehyde (B43269) reported that MP2/6-31G** calculations indicated the 1H-tautomer of indazole is 15 kJ·mol⁻¹ more stable than the 2H tautomer. nih.gov The position of substituents on the indazole ring can influence the tautomeric equilibrium. For this compound, it is expected that the 1H-tautomer is the predominant form, though the energetic difference would need to be confirmed by specific calculations.

A hypothetical energy profile for the tautomeric equilibrium is shown below.

TautomerRelative Energy (kJ/mol)Predicted Population (at 298 K)
1H-indazol-5-yl)acetonitrile 0>99%
2H-indazol-5-yl)acetonitrile ~15<1%

Note: The values in this table are based on data for the parent indazole and are illustrative for this compound.

Prediction of Reactivity and Elucidation of Reaction Pathways for this compound

Computational chemistry offers powerful tools to predict the reactivity of a molecule and to explore the mechanisms of chemical reactions.

To understand the kinetics of a chemical reaction, it is essential to identify the transition state (TS), which represents the highest energy point along the reaction coordinate. Quantum chemical calculations are instrumental in locating and characterizing these transition states. For a reaction involving this compound, such as an electrophilic substitution on the indazole ring or a reaction at the acetonitrile group, computational methods can be used to model the geometry and energy of the transition state. The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated, providing a quantitative measure of the reaction rate. While specific transition state calculations for this compound are not available, the general methodology is well-established.

DFT is a widely used computational method for studying reaction mechanisms due to its balance of accuracy and computational cost. A DFT study on the reaction of alkyl nitroindazoles with aryl acetonitriles demonstrated how this method can be used to predict regioselectivity. jmaterenvironsci.com By calculating Fukui functions and local nucleophilicity indices, the most reactive sites in the molecules were identified. jmaterenvironsci.com For this compound, a similar approach could be used to predict its reactivity in various chemical transformations. For instance, the nitrogen atoms of the pyrazole (B372694) ring and specific carbon atoms on the benzene (B151609) ring would be expected to have different local reactivities, which can be quantified through DFT calculations. The study on alkyl nitroindazoles and aryl acetonitriles also used global reactivity indices, such as the electrophilicity index, to determine that the aryl acetonitrile derivatives act as nucleophiles. jmaterenvironsci.com

A hypothetical table of local reactivity indices for this compound is presented below to illustrate the type of information that can be obtained.

AtomFukui Function (f⁻) for Nucleophilic AttackFukui Function (f⁺) for Electrophilic Attack
N1 LowHigh
N2 LowHigh
C3 ModerateLow
C4 HighLow
C6 ModerateLow
C7 HighLow
Nitrile N HighLow

Note: The values in this table are qualitative and illustrative, based on general principles of reactivity for heterocyclic compounds.

Molecular Docking and Ligand-Receptor Interaction Modeling of this compound (within In Vitro Context)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While no specific molecular docking studies for this compound have been reported, numerous studies have been conducted on other indazole derivatives, often in the context of kinase inhibition. nih.govnih.gov In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, this compound, is then computationally placed into the active site of the protein. A scoring function is used to estimate the binding affinity, often reported as a binding energy in kcal/mol.

For example, a study on pyrazole derivatives docked into the active site of VEGFR-2, a receptor tyrosine kinase, revealed that the compounds with the lowest binding energies were potential inhibitors. nih.gov The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are also analyzed to understand the basis of binding.

A hypothetical docking result for this compound with a generic kinase active site is summarized in the table below.

ParameterHypothetical Value/Interaction
Binding Energy -8.5 kcal/mol
Hydrogen Bonds N1-H of indazole with backbone carbonyl of a glutamic acid residue. Nitrile nitrogen with a lysine (B10760008) side chain.
Hydrophobic Interactions Benzene ring of indazole in a hydrophobic pocket formed by leucine (B10760876) and valine residues.

Note: The data in this table is hypothetical and for illustrative purposes only.

The insights gained from such computational studies are invaluable for guiding the synthesis of new derivatives with improved potency and selectivity.

Biological Activity and Mechanistic Insights of 2 1h Indazol 5 Yl Acetonitrile Excluding Clinical Data

In Vitro Studies on Biological Targets and Pathways Modulated by 2-(1H-Indazol-5-yl)acetonitrile

No studies reporting the specific biological targets or molecular pathways modulated by this compound were identified.

Enzymatic Inhibition or Activation Profiles of this compound

There is no publicly available data on the enzymatic inhibition or activation profile of this compound.

Cellular Assays Investigating the Biological Responses to this compound

No published cellular assay results for this compound were found.

Cell-Free Systems for Mechanistic Elucidation

Information regarding the use of cell-free systems to elucidate the mechanism of action of this compound is not available.

Molecular Mechanisms of Action in Established Cell Lines

There are no reports on the molecular mechanisms of action of this compound in any established cell lines.

Structure-Activity Relationship (SAR) Studies for this compound Analogues (Non-Clinical)

No structure-activity relationship studies for analogues of this compound have been published.

Design Principles for Modulating In Vitro Biological Potency

In the absence of biological activity data, no design principles for modulating the in vitro potency of this compound can be described.

Correlation of Structural Modifications with In Vitro Biological Efficacy

A critical aspect of the SAR of indazole derivatives is the substitution pattern on the indazole ring itself. For example, in a series of 1H-indazole-3-amine derivatives evaluated for their anti-tumor activity, the nature of the substituent at the C-5 position of the indazole ring was found to have a significant effect on the anti-proliferative activity against various cancer cell lines. mdpi.com The presence of fluorine substituents at specific positions on a phenyl group attached to the C-5 position was shown to be crucial for potent antitumor activity. mdpi.com

To illustrate the impact of structural modifications, the following table presents SAR data for a series of N-substituted indazole-5-carboxamides as inhibitors of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. This demonstrates how changes to the group attached to the 5-position of the indazole ring and substitutions on the indazole nitrogen can dramatically alter inhibitory potency.

CompoundModification from this compound CoreTargetIn Vitro Efficacy (IC50, nM)
PSB-1491Acetonitrile (B52724) replaced by N-(3,4-dichlorophenyl)-1-methyl-carboxamideHuman MAO-B0.386
PSB-1410Acetonitrile replaced by N-(3,4-dichlorophenyl)-carboxamideHuman MAO-B0.227
PSB-1434Acetonitrile replaced by N-(3,4-difluorophenyl)-carboxamideHuman MAO-B1.59
Compound 58Acetonitrile replaced by (E)-N-(3,4-dichlorophenyl)-methanimineHuman MAO-B0.612

Data sourced from a study on indazole- and indole-5-carboxamides as MAO-B inhibitors. nih.gov

The data in the table reveal several key SAR points for this particular series of indazole derivatives. The replacement of the acetonitrile group with a carboxamide linkage leads to highly potent inhibitors of MAO-B. nih.gov Furthermore, the nature of the substituent on the phenyl ring of the carboxamide and methylation of the indazole nitrogen (as in PSB-1491) significantly modulates the inhibitory activity. nih.gov For instance, the N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (PSB-1410) showed the highest potency in this set. nih.gov Replacing the carboxamide with a methanimine (B1209239) spacer also resulted in a highly potent compound. nih.gov

These findings underscore the importance of the substituent at the 5-position of the indazole ring in determining the biological activity. The this compound core provides a foundational structure from which a diverse library of compounds can be synthesized, and their biological efficacy can be systematically optimized through targeted chemical modifications.

2 1h Indazol 5 Yl Acetonitrile As a Key Intermediate in Medicinal Chemistry and Materials Science

Role of 2-(1H-Indazol-5-yl)acetonitrile in the Synthesis of Pharmacologically Active Compounds

The indazole core is a privileged scaffold in medicinal chemistry, frequently appearing in a variety of drug candidates and approved medicines due to its ability to interact with a wide range of biological targets. This compound serves as a valuable starting material for the elaboration of this important heterocyclic system.

Precursor to Indazole-Containing Drug Candidates

While direct synthetic routes for all major indazole-containing drugs starting from this compound are not always explicitly detailed in publicly available literature, its structural motifs are present in several key drug candidates. The nitrile group of this compound offers a versatile handle for a variety of chemical transformations, allowing for its conversion into other functional groups such as carboxylic acids, amines, and amides, which are common features in drug molecules.

For instance, the indazole moiety is a core component of several potent kinase inhibitors and other targeted cancer therapies. The general synthetic strategies for many of these compounds involve the construction of the indazole ring followed by functionalization, a process where a precursor like this compound could be instrumental. The synthesis of various indazole derivatives with demonstrated anti-cancer activities, such as pan-Pim kinase inhibitors and inhibitors of the PI3K/Akt/mTOR signaling pathway, often involves intermediates that could potentially be derived from this compound.

One notable class of drugs where the indazole scaffold is crucial is the poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib. While various synthetic routes to Niraparib have been patented, they often involve the coupling of a substituted indazole with a piperidine (B6355638) derivative. The 7-carboxamide group on the indazole ring of Niraparib highlights the type of functionality that can be accessed from a nitrile precursor like this compound, typically through hydrolysis to the corresponding carboxylic acid followed by amidation.

Another example is the selective estrogen receptor degrader (SERD) GDC-0810 (brilanestrant). The synthesis of GDC-0810 involves a complex assembly of a tetrasubstituted olefin, with one of the key fragments being a substituted indazole. nih.gov Although the exact starting material for the indazole fragment in the published synthesis is not this compound, the structure of GDC-0810, which contains a 1H-indazol-5-yl group, underscores the importance of this scaffold and the potential utility of its acetonitrile (B52724) derivative as a versatile starting point.

Table 1: Examples of Drug Candidates with Indazole Scaffolds

Drug Candidate/ClassTherapeutic TargetRelevance of this compound
NiraparibPARPThe indazole-7-carboxamide moiety is structurally related to what could be derived from the nitrile group of this compound.
GDC-0810 (Brilanestrant)Estrogen ReceptorContains a 1H-indazol-5-yl core, highlighting the importance of this scaffold for which the acetonitrile derivative is a key building block. nih.gov
Pan-Pim Kinase InhibitorsPim KinasesIndazole derivatives are a key class of inhibitors, and this compound provides a versatile platform for their synthesis.

Intermediate in the Synthesis of Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group that retains similar biological activity, is a cornerstone of modern drug design. nih.gov The nitrile group of this compound is a prime candidate for such modifications.

The nitrile can be hydrolyzed to a carboxylic acid, which in turn can be a bioisosteric replacement for a tetrazole, another common acidic functional group in drug molecules. beilstein-journals.org This transformation allows for the fine-tuning of a compound's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, which can significantly impact its pharmacokinetic and pharmacodynamic profile.

A study on the discovery of 1H-indazole-bearing neuroprotective monoamine oxidase B (MAO-B) inhibitors successfully employed a bioisosteric replacement strategy. mdpi.com While not directly starting from the acetonitrile, the research highlights the utility of modifying the indazole core to optimize biological activity. The versatility of the nitrile group in this compound allows for its conversion into various other functionalities, making it an ideal starting point for creating libraries of compounds with diverse bioisosteric replacements to explore structure-activity relationships.

Utilization of this compound in the Development of Functional Materials

The application of indazole derivatives is not limited to the pharmaceutical industry; they also hold promise in the field of materials science. The inherent photophysical properties of the indazole ring system, coupled with the synthetic versatility of the acetonitrile group, make this compound an attractive building block for functional organic materials.

While specific research on this compound in materials science is still emerging, studies on analogous compounds provide strong evidence for its potential. For example, a study on 2-(1H-indol-3-yl)acetonitrile, a close structural analog, demonstrated its use in the synthesis of donor-π-acceptor fluorophores for organic light-emitting diodes (OLEDs). nih.gov These fluorophores exhibited high fluorescence quantum yields and good thermal stability, making them excellent candidates for OLED applications. nih.gov The structural similarity between indole (B1671886) and indazole suggests that this compound could be similarly employed to create novel fluorescent materials with tunable optical and electronic properties.

The nitrile group can participate in various chemical reactions to extend the π-conjugated system of the indazole core, a key strategy in the design of organic electronic materials. Furthermore, the indazole moiety itself can contribute to the charge-transporting properties of a material. The development of new fluorescent compounds from 5-nitro-1H-indazole further underscores the potential of the indazole scaffold in creating materials with interesting spectroscopic properties.

Patent Landscape and Academic Contributions Pertaining to the Synthetic Utility of this compound

The synthetic utility of the indazole scaffold is well-documented in both the patent literature and academic publications. Numerous patents claim indazole derivatives for a wide array of therapeutic applications, particularly as kinase inhibitors for the treatment of cancer. These patents often describe general synthetic routes to these compounds, many of which could conceivably utilize this compound as a starting material or key intermediate.

For instance, patents related to the synthesis of Niraparib describe methods for preparing the core indazole-carboxamide structure, highlighting the industrial relevance of this chemical moiety. While these patents may not explicitly name this compound, they protect the broader chemical space of functionalized indazoles.

Academic research has significantly contributed to the understanding of indazole chemistry and the development of new synthetic methodologies. Numerous publications describe novel ways to synthesize and functionalize the indazole ring system. Research on the synthesis of various indazole-based compounds with potential biological activities, such as anti-cancer and anti-inflammatory agents, further enriches the knowledge base surrounding the synthetic utility of indazole building blocks. sciencedaily.com The continuous exploration of new reactions and applications for indazole derivatives in academic laboratories paves the way for their future use in both medicinal chemistry and materials science.

Advanced Spectroscopic and Analytical Characterization for Research on 2 1h Indazol 5 Yl Acetonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Complex Structures of Derivatives

High-resolution NMR spectroscopy is a cornerstone for the structural assignment of indazole derivatives, offering detailed insight into the molecular framework. mdpi.comresearchgate.net Both ¹H and ¹³C NMR are powerful diagnostic tools for distinguishing between N-1 and N-2 substituted isomers, which often form during synthesis. mdpi.com The chemical shifts (δ) and coupling constants (J) provide a wealth of information about the electronic environment and connectivity of atoms within the molecule.

In the study of indazole derivatives, multinuclear NMR experiments are frequently employed for full characterization. mdpi.com For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly useful for unambiguously determining the site of N-alkylation. nih.gov An HMBC spectrum can show a crucial correlation between the C-7a carbon of the indazole ring and the protons of the alkyl group attached to the N-1 position, confirming the N-1 substitution. nih.gov Conversely, the absence of such a correlation and the presence of a correlation to the C-3 proton can indicate N-2 substitution.

The solvent used for NMR analysis can influence the chemical shifts of labile protons, such as the N-H proton of the indazole ring. pitt.edumit.edu Common deuterated solvents like DMSO-d₆, CDCl₃, and Methanol-d₄ are frequently used. acs.orgnih.govsigmaaldrich.com The chemical shift of the N-H proton in indazoles typically appears downfield, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Indazole Derivatives Note: Data is illustrative and compiled from various sources on substituted indazoles. Exact shifts for 2-(1H-indazol-5-yl)acetonitrile may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Typical Solvent
N-H> 13.0-DMSO-d₆
H-3~8.2~139.0DMSO-d₆
H-4~7.7~121.8DMSO-d₆
H-6~7.6~120.6DMSO-d₆
H-7~7.5~107.0DMSO-d₆
CH₂ (acetonitrile)~4.0~15.0DMSO-d₆
CN (acetonitrile)-~118.0DMSO-d₆
C-3a-~128.0DMSO-d₆
C-5-~129.9DMSO-d₆
C-7a-~142.6DMSO-d₆

This table is generated based on typical values for indazole ring systems as described in the literature. nih.govsigmaaldrich.comwashington.educarlroth.com The specific values for the title compound require experimental verification.

Advanced Mass Spectrometry Techniques for Mechanistic Studies and In Vitro Metabolite Identification

Advanced mass spectrometry (MS) techniques, often coupled with liquid chromatography (LC-MS), are vital for the analysis of indazole compounds. nih.govnih.gov High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, provides highly accurate mass measurements, which are crucial for confirming molecular formulas and identifying metabolites. nih.govnih.gov

In mechanistic studies, MS can be used to analyze reaction intermediates and products. For indazole derivatives, a common fragmentation pattern involves the cleavage of the indazole ring system. For example, indazole-3-carboxamides often show a characteristic fragment ion corresponding to the indazole acylium cation (e.g., at m/z 145.0398). nih.gov While this compound has a different substitution pattern, analogous characteristic fragmentation pathways related to the indazole core and the acetonitrile (B52724) side chain would be expected.

For in vitro metabolite identification, compounds are incubated with liver microsomes, and the resulting mixture is analyzed by LC-MS. nih.gov This approach simulates the phase I and phase II metabolism that a compound might undergo in the body. Common metabolic transformations for drug-like molecules, including indazole derivatives, include:

Hydroxylation: Addition of one or more hydroxyl (-OH) groups, often on the aromatic ring or alkyl side chains. nih.gov

N-dealkylation: Removal of an alkyl group attached to a nitrogen atom. nih.gov

Oxidation: Conversion of alcohols to aldehydes/ketones or further to carboxylic acids. nih.gov

Glucuronidation: A phase II reaction where glucuronic acid is attached to the molecule, increasing its water solubility for excretion. nih.gov

The identification of these metabolites is based on the accurate mass shift from the parent compound and the interpretation of the MS/MS fragmentation patterns of the new signals detected. nih.gov

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of an Isomer, 2-(1H-indazol-6-yl)acetonitrile Note: This data is for a structural isomer and serves as an estimation. CCS values are important for advanced MS-based structural analysis.

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺158.07128132.5
[M+Na]⁺180.05322144.6
[M-H]⁻156.05672132.5
[M+K]⁺196.02716139.0
[M+HCOO]⁻202.06220151.2

This table is based on predicted data for the isomer 2-(1H-indazol-6-yl)acetonitrile and illustrates the type of data generated in advanced MS studies. uni.lu

Vibrational Spectroscopy (Infrared, Raman) for Understanding Molecular Bonding and Conformation

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) that correspond to particular bond vibrations (e.g., stretching, bending). For this compound, key expected IR absorption bands would include:

N-H Stretch: A broad band typically in the region of 3100-3400 cm⁻¹, characteristic of the indazole N-H group. psu.edu

C≡N Stretch: A sharp, intense absorption around 2240-2260 cm⁻¹ for the nitrile group.

C=C and C=N Stretches: Multiple bands in the 1450-1650 cm⁻¹ region, corresponding to the aromatic indazole ring system.

C-H Bending: Bands in the fingerprint region (< 1500 cm⁻¹) that are unique to the substitution pattern of the aromatic ring. psu.edu

Analysis of gas-phase IR spectra can avoid complications from intermolecular interactions like hydrogen bonding that are present in the solid state. psu.edu

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. currentseparations.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR. nih.gov For aromatic systems like indazole, the ring stretching modes often give rise to strong Raman signals. Raman can be advantageous for analyzing samples in aqueous media due to the low interference from water. currentseparations.com

Table 3: General IR Absorption Frequencies for Functional Groups in this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Indazole N-HStretch3100 - 3400Medium-Broad
Aromatic C-HStretch3000 - 3100Medium-Weak
Nitrile C≡NStretch2240 - 2260Sharp, Strong
Aromatic C=C/C=NRing Stretch1450 - 1650Variable
CH₂Bend1430 - 1470Medium

This table presents generalized data. Specific peak positions and intensities are dependent on the molecule's full structure and physical state.

X-ray Crystallography of this compound and its Co-crystals or Derivatives

The crystal structure reveals how molecules pack in the solid state, providing insight into intermolecular interactions such as hydrogen bonding and π-π stacking. mdpi.com For instance, in the crystal structure of a related compound, indazol-2-yl-acetic acid, intermolecular hydrogen bonds between the carboxylic acid's hydroxyl group and the N1 atom of an adjacent indazole ring were observed, forming a supramolecular architecture. mdpi.com Similar hydrogen bonding involving the N-H of the indazole ring and the nitrile nitrogen would be expected in crystals of this compound.

The formation of co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, is a strategy used in crystal engineering. Studying the X-ray structure of co-crystals of this compound could reveal non-covalent interaction patterns and modify physical properties.

Table 4: Example Crystallographic Data for an Indazole Derivative Note: This data is for a representative substituted pyridylpyrazole and illustrates the parameters obtained from an X-ray diffraction experiment. mdpi.com

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123(4)
b (Å)11.456(3)
c (Å)12.543(5)
β (°)109.87(2)
Volume (ų)1365.1(8)
Z (molecules/unit cell)4

This table provides an example of crystallographic data. The specific parameters for this compound or its derivatives would require experimental determination from a suitable single crystal.

Future Research Directions and Unexplored Avenues for 2 1h Indazol 5 Yl Acetonitrile

Emerging Synthetic Methodologies and Sustainable Production Routes

Future research into the synthesis of 2-(1H-indazol-5-yl)acetonitrile and its derivatives is anticipated to pivot towards greener and more efficient methodologies. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. caribjscitech.com The development of sustainable alternatives is crucial for environmentally responsible pharmaceutical production.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including indazoles. rsc.org Future methodologies for producing this compound could involve:

Visible-light-induced reactions: These methods offer a milder and more environmentally friendly alternative to traditional heating, reducing energy consumption and by-product formation. rsc.org

Use of greener solvents: Replacing hazardous organic solvents with more benign alternatives like polyethylene glycol (PEG) or water can significantly reduce the environmental impact of the synthesis. organic-chemistry.org

Catalyst-based approaches: The use of transition-metal or acid/base catalysts can enhance the efficiency and selectivity of indazole synthesis, often under milder conditions. benthamdirect.combohrium.com

Flow Chemistry: Continuous flow chemistry presents a promising avenue for the large-scale and sustainable production of this compound. flinders.edu.auijprajournal.com This technology offers several advantages over traditional batch processing, including:

Enhanced safety and control over reaction parameters. nih.gov

Improved reaction efficiency and product yields. uc.pt

Potential for automation and in-line purification. flinders.edu.au

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field of green chemistry. Biocatalysis offers high selectivity and operates under mild reaction conditions. researchgate.net Research into enzymatic routes for indazole formation, such as those utilizing nitroreductases, could pave the way for highly sustainable production methods for this compound and its analogues. researchgate.net

Emerging Synthetic MethodologyKey AdvantagesPotential Impact on this compound Production
Visible-Light-Induced ReactionsMilder reaction conditions, reduced energy consumption, fewer by-products. rsc.orgMore environmentally friendly and cost-effective synthesis.
Flow ChemistryEnhanced safety, improved efficiency and yield, potential for automation. flinders.edu.auijprajournal.comnih.govScalable and sustainable large-scale production.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally benign. researchgate.netHighly sustainable and specific synthesis routes.

Advanced Applications in Molecular Target Identification and Validation

A significant challenge in drug discovery is the identification and validation of the biological targets of small molecules. Future research on this compound will likely focus on employing advanced chemical biology techniques to unravel its mechanism of action and identify its molecular targets within the cell.

Chemical Proteomics: This powerful technique utilizes chemical probes to identify protein-small molecule interactions on a proteome-wide scale. nih.gov For this compound, this could involve:

Affinity-based proteomics: This method uses a modified version of the compound, typically immobilized on a solid support, to "pull down" its binding partners from a cell lysate.

Activity-based protein profiling (ABPP): This technique employs reactive probes that covalently bind to the active sites of specific enzyme families, allowing for the identification of enzyme targets.

Photo-affinity Labeling: This technique involves the use of a chemical probe that incorporates a photoreactive group. nih.gov Upon exposure to UV light, the probe forms a covalent bond with its target protein, allowing for its identification and characterization. Designing a photo-affinity probe based on the this compound scaffold could provide direct evidence of its binding partners in a cellular context. nih.gov

The insights gained from these approaches will be crucial for validating the therapeutic potential of this compound and its derivatives, and for guiding the design of more potent and selective drug candidates.

Integration with Artificial Intelligence and Machine Learning in Early-Stage Drug Discovery (Non-Clinical)

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can be leveraged to accelerate the identification and optimization of novel drug candidates based on the this compound scaffold.

Predictive Modeling: AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. These models can then be used to:

Predict the biological targets of this compound and its virtual derivatives.

Estimate the potency and selectivity of new compound designs.

Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to prioritize candidates with favorable drug-like properties.

Generative Models: Generative AI models can be used to design novel molecules with desired properties from scratch. By providing the model with the this compound scaffold as a starting point and defining a set of desired biological and physicochemical properties, these models can generate new, optimized drug candidates.

Synthesis Planning: AI tools can also assist in planning the most efficient synthetic routes for novel derivatives of this compound, further accelerating the drug discovery process.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Predictive ModelingUsing algorithms to predict biological targets, potency, and ADMET properties.Faster identification of promising drug candidates with improved properties.
Generative ModelsDesigning novel molecules with desired properties based on the core scaffold.Exploration of novel chemical space and design of optimized compounds.
Synthesis PlanningUtilizing AI to devise efficient synthetic routes for new derivatives.Accelerated synthesis of novel compounds for biological evaluation.

Potential for Novel Chemical Biology Probes Based on the this compound Scaffold

The development of chemical probes is essential for dissecting complex biological processes. The this compound scaffold, with its inherent biological activity and synthetic tractability, represents a promising starting point for the design of novel chemical biology probes.

"Clickable" Probes: The introduction of bioorthogonal functional groups, such as alkynes or azides, onto the this compound scaffold would create "clickable" probes. nih.gov These probes can be used in a variety of applications, including:

Target identification and validation: The clickable handle allows for the attachment of reporter tags, such as biotin or fluorescent dyes, for the enrichment and identification of target proteins. nih.gov

Cellular imaging: Fluorescently tagged probes can be used to visualize the subcellular localization of the compound and its targets.

Fluorescent Probes: The indazole nucleus itself possesses interesting photophysical properties. benthamdirect.com Further modification of the this compound scaffold could lead to the development of novel fluorescent probes with unique spectral properties. researchgate.netrsc.org These probes could be used to monitor specific cellular events or to quantify the activity of target enzymes in real-time.

Biotinylated Probes: The attachment of a biotin tag to the this compound scaffold would create a valuable tool for affinity-based proteomics. nih.gov These probes can be used to isolate and identify the binding partners of the compound from complex biological samples.

The development of a toolbox of chemical probes based on the this compound scaffold will undoubtedly provide valuable insights into its mechanism of action and open up new avenues for its application in chemical biology and drug discovery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1H-indazol-5-yl)acetonitrile, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : Synthesis typically involves coupling reactions between indazole derivatives and acetonitrile precursors. For example, highlights the use of 1H-indazol-5-amine as a starting material, with reagents like DIPEA (diisopropylethylamine) in isopropanol under reflux. Optimization includes solvent selection (polar aprotic solvents enhance reactivity), temperature control (reflux at 80–100°C), and catalysts (e.g., palladium for cross-coupling). Post-synthesis purification via column chromatography (silica gel, gradient elution) or preparative HPLC ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • NMR : 1H^1H-NMR identifies aromatic protons on the indazole ring (δ 7.5–8.5 ppm) and the nitrile proton absence (confirming acetonitrile linkage). 13C^{13}C-NMR detects the nitrile carbon (~115–120 ppm).
  • IR : A strong absorption band near ~2240 cm1^{-1} confirms the nitrile (-C≡N) group.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 172.07 for C9_9H7_7N3_3) .

Q. What are the critical steps in purifying this compound, and how does the choice of chromatography impact purity?

  • Methodological Answer : After synthesis, impurities (unreacted starting materials, byproducts) are removed via:

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 30–70% EtOAc) separates polar intermediates.
  • Preparative HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve closely related analogs. Adjusting pH (e.g., 0.1% formic acid) enhances peak resolution .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the interaction of this compound with biological targets such as amyloid-beta in Alzheimer’s research?

  • Methodological Answer :

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the ligand (this compound) by optimizing its 3D structure (e.g., using Gaussian for DFT minimization).
  • Target Selection : Import protein structures (e.g., Aβ fibrils from PDB: 2M4J) and define binding pockets.
  • Analysis : Prioritize binding poses with hydrogen bonds to key residues (e.g., Lys16, Asp23 in Aβ) and calculate binding energies (ΔG ≤ −7 kcal/mol suggests strong affinity). Cross-validate with experimental SPR (surface plasmon resonance) assays .

Q. What strategies resolve contradictory bioactivity data for this compound across different in vitro models?

  • Methodological Answer : Contradictions may arise from assay conditions. Address by:

  • Dose-Response Consistency : Test multiple concentrations (e.g., 0.1–100 µM) to identify EC50_{50} trends.
  • Orthogonal Assays : Compare enzyme inhibition (e.g., fluorogenic substrates) with cell-based viability assays (MTT, apoptosis markers).
  • Buffer Optimization : Adjust pH (7.4 vs. 6.5) and ionic strength to mimic physiological vs. pathological environments .

Q. How does X-ray crystallography using SHELX programs assist in resolving the crystal structure of this compound derivatives?

  • Methodological Answer :

  • Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.
  • Structure Solution : SHELXT for phase determination via dual-space algorithms.
  • Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (R1_1 < 0.05 for high-resolution data). ORTEP visualizes thermal ellipsoids to confirm stereochemistry .

Q. In SAR studies, how do substituent variations on the indazole ring influence the enzyme inhibition potency of this compound analogs?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO2_2) at the 3-position enhance kinase inhibition by stabilizing ligand-receptor interactions. Methyl groups at the 1-position reduce steric hindrance, improving binding pocket fit.
  • Assay Design : Test analogs against target enzymes (e.g., PI3Kγ) using kinetic assays (IC50_{50}) under standardized ATP concentrations (1 mM). Compare with control inhibitors (e.g., LY294002) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.